methanone CAS No. 1114852-57-1](/img/structure/B2988628.png)
[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as phenylpyrazoles and benzodioxoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group, and a benzene ring fused to either isomers of dioxole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis and crystallographic analysis of the title compound, C9H9N3O2S, are reported . The compound crystallizes in the monoclinic space group P21/c, revealing characteristic bond lengths and angles typical of thio-semicarbazo .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the compound 4- [4- (1,3-Benzodioxol-5-yl)-5- (2-pyridinyl)-1H-imidazol-2-yl]-benzamide hydrate has a molecular weight of 402.4 g/mol .Physical And Chemical Properties Analysis
The compound 1,3-Benzodioxol-5-yl (2,4-dimethylphenyl)methanone has a molecular weight of 254.28 .科学的研究の応用
Synthesis and Reactivity
One foundational aspect of scientific research applications involves the synthesis and chemical reactivity of complex organic compounds. Compounds with benzodioxol, benzothiazin, and dimethylphenyl groups are often synthesized for their unique reactivity and potential utility in creating more complex molecules. For example, research by Acheson and Wallis (1982) explores the addition reactions of thioureas and thioamides to diesters, leading to the formation of γ-lactams and fused thiazinone derivatives, which could be related to the synthetic pathways for creating compounds with similar structural motifs (Acheson & Wallis, 1982).
Molecular Docking and DNA Binding
Investigations into the interactions between organic molecules and biological targets can elucidate potential pharmacological applications. A study by Guhathakurta et al. (2017) on a novel Schiff base ligand and its copper(II) complex demonstrated DNA binding capabilities, suggesting that compounds with similar structural features might be explored for their interactions with biomolecules for therapeutic or diagnostic purposes (Guhathakurta et al., 2017).
Polymerization and Material Science
The incorporation of specific functional groups into organic compounds can lead to materials with desirable properties. Kumbaraci et al. (2012) described the synthesis of a 1,3-benzodioxole derivative that acts as a photoinitiator for free radical polymerization, highlighting an application in material science where structurally complex molecules initiate polymer formation under light irradiation (Kumbaraci et al., 2012).
Antioxidant Properties
Research into the antioxidant properties of organic compounds is vital for understanding their potential therapeutic effects. Çetinkaya et al. (2012) synthesized derivatives of diphenylmethanone with bromine and investigated their antioxidant activities. Such studies suggest the exploration of the antioxidant capabilities of 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone could be a promising research direction (Çetinkaya et al., 2012).
The applications in synthesis and reactivity, molecular docking and DNA binding, polymerization and material science, and antioxidant properties underscore the potential scientific research avenues for 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. These findings suggest that compounds with such intricate structures may serve as key intermediates in synthetic chemistry, provide insights into molecular interactions with biological targets, contribute to material science, and offer potential antioxidant benefits.
特性
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5S/c1-15-7-9-18(16(2)11-15)24(26)23-13-25(17-8-10-20-21(12-17)30-14-29-20)19-5-3-4-6-22(19)31(23,27)28/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSWSOWSYQLIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2988548.png)
![Methyl 3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2988550.png)
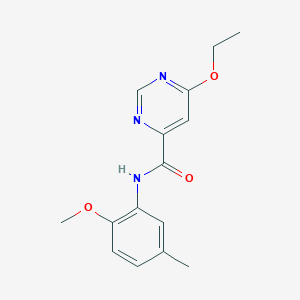
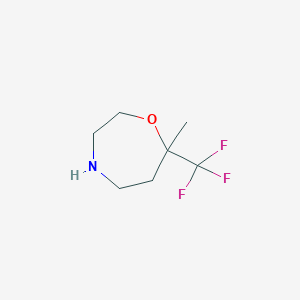
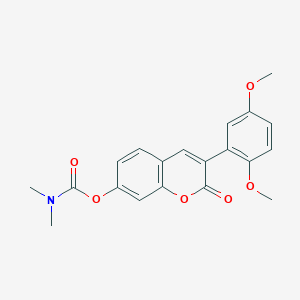
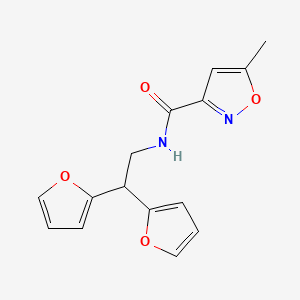
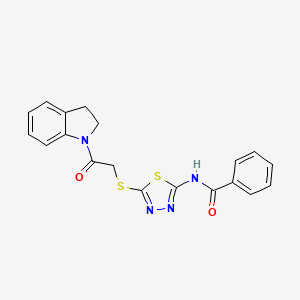
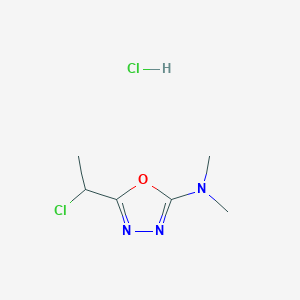
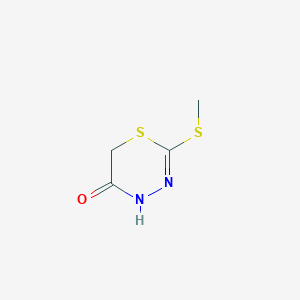
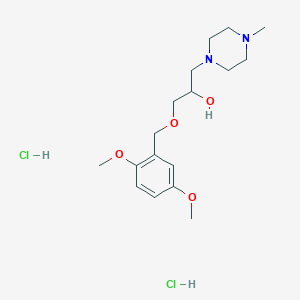
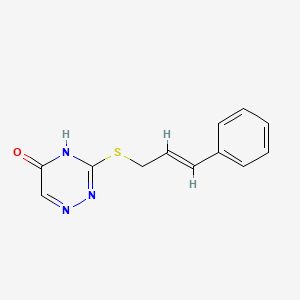
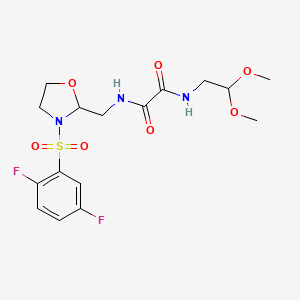
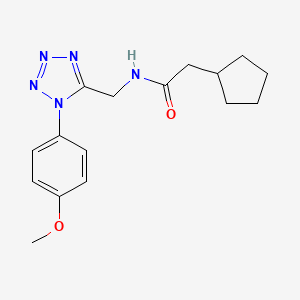
![6-Tert-butyl-2-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2988567.png)